molecular formula C11H13NO5 B6324902 Tert-butyl 4-hydroxy-3-nitrobenzoate CAS No. 273939-22-3

Tert-butyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B6324902
CAS No.: 273939-22-3
M. Wt: 239.22 g/mol
InChI Key: BKEGVLBNSWGBDR-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid and features a tert-butyl ester group, a hydroxyl group, and a nitro group. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-hydroxy-3-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of tert-butyl 4-oxo-3-nitrobenzoate.

    Reduction: Formation of tert-butyl 4-hydroxy-3-aminobenzoate.

    Substitution: Formation of tert-butyl 4-chloro-3-nitrobenzoate or tert-butyl 4-bromo-3-nitrobenzoate.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-nitrobenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials science research.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-4-nitrobenzoate
  • Tert-butyl 4-hydroxybenzoate
  • Tert-butyl 3-nitrobenzoate

Uniqueness

Tert-butyl 4-hydroxy-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-9(13)8(6-7)12(15)16/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEGVLBNSWGBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Magnesium sulfate anhydrous (9.62 g, 80 mmol) was suspended at room temperature in dichloromethane (50 mL) and 96% sulfuric acid (1.1 mL, 20 mmol) was added, the mixture was vigorously stirred for 15 min and then 4-hydroxy-3-nitrobenzoic acid (3.7 g, 20.22 mmol) and tert-butanol (9.6 mL, 100 mmol) were added. Stirring was continued for 48 hours. A saturated sodium hydrogen carbonate solution (150 mL) was slowly added and the mixture was diluted with dichloromethane (150 mL). The organic layer was separated and dried (Na2SO4), evaporated to afford tert-butyl 4-hydroxy-3-nitrobenzoate as a yellow solid (4.43 g, 90%).
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

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